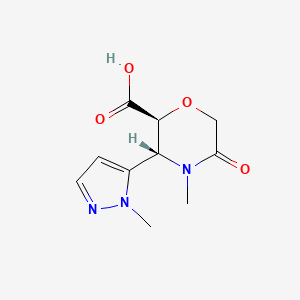

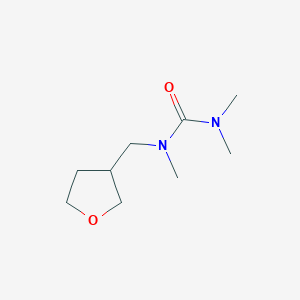

1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.255. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Urea in Chemical Synthesis

Urea is a versatile reagent in chemical synthesis, used in the production of compounds with potential applications in polymerization and material science. For example, urea is utilized in the synthesis of 3-ethyl-3-(hydroxymethyl)oxetane, which is a component in cationic ring-opening polymerisation. This process involves the carbonylation of trimethylolpropane and subsequent carbon dioxide extrusion, demonstrating urea's role in facilitating complex chemical transformations (Annby et al., 2001).

Interactions with Other Compounds

The interactions of urea with fluoride ions have been studied, showing that urea can form stable complexes with a variety of oxoanions. This interaction begins with hydrogen bonding and, upon adding more equivalents, can lead to deprotonation of urea due to the formation of HF2-. This property of urea to interact through hydrogen bonds with various anions highlights its potential as a versatile chemical tool in understanding molecular interactions (Boiocchi et al., 2004).

Osmolyte Interactions

In biological systems, the combination of urea and methylamines as osmolytes is used by some marine organisms to counteract environmental stresses. Studies on the thermodynamic interactions between urea and trimethylamine N-oxide (TMAO) reveal how these substances stabilize proteins against denaturation, highlighting their importance in understanding protein stability and function in extreme environments (Lin & Timasheff, 1994).

Material Science Applications

In material science, urea's role in the synthesis of polymers and composites is notable. For instance, urea-formaldehyde resins, significant in the chemical industry, have their synthesis elucidated through detailed NMR spectroscopic studies, offering insights into the complex reaction networks involved in their production. This research contributes to improving the manufacturing processes and properties of these widely used materials (Steinhof et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These interactions can lead to changes in the function of the target, which can have downstream effects on various biological processes . .

Mode of Action

The mode of action of a compound describes how it interacts with its targets to produce its effects. This can involve binding to a target, inhibiting its function, or modulating its activity . The specific mode of action of 1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea is currently unknown.

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur in a cell, in which the product of one reaction serves as the substrate for the next. These pathways are crucial for various biological processes, including metabolism, signal transduction, and cell division . The specific biochemical pathways affected by this compound are currently unknown.

Pharmacokinetics

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly affect the bioavailability of a compound, or the proportion of the compound that enters the circulation and is able to have an active effect . The specific ADME properties of this compound are currently unknown.

Result of Action

The result of a compound’s action can be observed at the molecular and cellular levels. This can include changes in gene expression, protein function, cell signaling, and more . The specific molecular and cellular effects of this compound are currently unknown.

Action Environment

The action environment of a compound refers to how environmental factors can influence its action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other compounds . The specific environmental influences on the action of this compound are currently unknown.

Propiedades

IUPAC Name |

1,1,3-trimethyl-3-(oxolan-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10(2)9(12)11(3)6-8-4-5-13-7-8/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYGHSOKDCRHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)CC1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862452-43-4 |

Source

|

| Record name | 1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)

![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)

![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2922193.png)

![methyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B2922200.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2922205.png)